molecular formula C11H8ClNO2 B13224888 2-(7-Chloroquinolin-4-yl)acetic acid

2-(7-Chloroquinolin-4-yl)acetic acid

Cat. No.: B13224888
M. Wt: 221.64 g/mol
InChI Key: USSWXKGEGRTFLK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinoline-Based Research

The history of quinoline (B57606) is intrinsically linked to the development of modern organic chemistry and medicine. It was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge. nih.gov A few years later, in 1842, French chemist Charles Gerhardt obtained a compound he named 'Chinolein' through the distillation of the anti-malarial alkaloid quinine (B1679958) with a strong base. nih.gov It was later discovered that these two substances were identical, establishing a direct link between the simple heterocyclic compound and a vital, naturally occurring therapeutic agent. nih.gov

For over a century, the alkaloid quinine, which features the quinoline core, was the only effective treatment for malaria. rrpharmacology.ru This singular importance spurred extensive research into quinoline chemistry, leading to the synthesis of numerous derivatives. This research paved the way for the development of synthetic antimalarial drugs like chloroquine (B1663885) and primaquine, which played a crucial role in global health during the 20th century. rrpharmacology.ru The journey from a coal tar byproduct to a cornerstone of synthetic pharmaceutical chemistry illustrates the remarkable evolution of quinoline-based research.

The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

In the realm of drug discovery, certain molecular scaffolds are termed "privileged structures." This concept describes core chemical motifs that can bind to a variety of biological targets with high affinity, making them exceptionally versatile starting points for developing new drugs. ontosight.airesearchgate.net The quinoline scaffold is a prime example of such a structure. ontosight.airesearchgate.net

The utility of the quinoline ring is demonstrated by its presence in a vast number of natural products and synthetic compounds with a wide spectrum of biological activities. researchgate.netchemscene.com The functionalization of the quinoline ring at its various positions allows for the fine-tuning of its pharmacological properties, enabling it to interact with diverse biological systems. matrix-fine-chemicals.com This versatility has led to the development of quinoline-based drugs for a multitude of therapeutic areas. researchgate.netresearchgate.net

The broad pharmacological potential of quinoline derivatives is a testament to its privileged status. These compounds have been developed and investigated for numerous applications, highlighting the scaffold's importance in modern medicinal chemistry.

Table 1: Selected Biological Activities of Quinoline Derivatives

Biological Activity Reference(s)
Antimalarial rrpharmacology.ruresearchgate.net
Anticancer ontosight.airesearchgate.net
Antimicrobial chemscene.com
Anti-inflammatory chemscene.comresearchgate.net
Antiviral mdpi.com
Antifungal researchgate.netnih.gov

Rationale for Investigating 2-(7-Chloroquinolin-4-yl)acetic acid within Modern Drug Discovery Paradigms

The specific compound, this compound, emerges as a molecule of significant interest when viewed through the lens of modern drug discovery. The rationale for its investigation is built upon the established importance of its constituent parts: the 7-chloroquinoline (B30040) core and the acetic acid moiety.

The 7-chloroquinoline framework is a well-validated pharmacophore, most famously recognized in the structure of the antimalarial drug chloroquine. rrpharmacology.ru The chlorine atom at the 7-position is known to be crucial for the antimalarial activity of 4-aminoquinolines and has been incorporated into countless other biologically active molecules. researchgate.net This substitution pattern makes the 7-chloroquinoline core an attractive starting point for designing new therapeutic agents.

The acetic acid group, attached at the 4-position of the quinoline ring, serves as a versatile functional handle. In medicinal chemistry, carboxylic acid moieties are often used to improve solubility, modulate pharmacokinetic properties, or act as a key binding group for interacting with biological targets. Furthermore, the acetic acid unit can serve as a synthetic intermediate, allowing for the creation of a diverse library of derivatives, such as esters and amides, through well-established chemical reactions like Steglich esterification. researchgate.netresearchgate.net

The combination of the potent 7-chloroquinoline scaffold with the versatile acetic acid functional group makes this compound a logical target for synthesis and investigation. It represents a key building block for developing novel compounds with potential therapeutic applications spanning from antimalarial and anticancer to antifungal agents. researchgate.netresearchgate.net The exploration of such well-defined intermediates is a cornerstone of modern drug discovery paradigms, which often rely on the systematic modification of privileged structures to generate new and effective medicines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(7-chloroquinolin-4-yl)acetic acid

InChI

InChI=1S/C11H8ClNO2/c12-8-1-2-9-7(5-11(14)15)3-4-13-10(9)6-8/h1-4,6H,5H2,(H,14,15)

InChI Key

USSWXKGEGRTFLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 7 Chloroquinolin 4 Yl Acetic Acid and Analogues

Established Synthetic Routes to the Quinoline (B57606) Acetic Acid Framework

Traditional methods for synthesizing the quinoline ring system, such as the Pfitzinger and Friedländer reactions, provide foundational pathways to the core structure. Following the formation of the quinoline scaffold, nucleophilic substitution reactions are commonly employed to introduce the desired functionalities, such as the acetic acid side chain at the C-4 position.

The Pfitzinger reaction is a robust method for producing substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.org The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with the carbonyl compound to form an enamine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

To synthesize a precursor for 2-(7-chloroquinolin-4-yl)acetic acid, a 5-chloro-substituted isatin would be used as the starting material. The choice of the carbonyl compound dictates the substitution at the C-2 and C-3 positions of the resulting quinoline ring. This one-pot synthesis is highly effective for creating enolizable ketones. The Pfitzinger reaction offers a convenient route to the quinoline-4-carboxylic acid framework, which can then be further modified. researchgate.net

The Friedländer synthesis is another cornerstone method for constructing quinoline derivatives. wikipedia.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, followed by a cyclodehydration step. nih.govorganic-chemistry.org The reaction can be catalyzed by either acids (such as trifluoroacetic acid, p-toluenesulfonic acid) or bases (like sodium hydroxide, pyridine). wikipedia.orgjk-sci.comnih.gov

Two primary mechanisms are proposed for the Friedländer synthesis. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway suggests the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the quinoline ring. wikipedia.org A significant advantage of the Friedländer annulation is its operational simplicity and the accessibility of starting materials, making it one of the most straightforward and widely used approaches for quinoline synthesis. jk-sci.comnih.gov Modifications of this reaction, including transition-metal-free indirect syntheses from alcohols, have been developed to broaden its scope. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a critical strategy for functionalizing the quinoline core, particularly for introducing substituents at the C-4 position. The precursor 4,7-dichloroquinoline (B193633) is a common starting material for synthesizing analogues of this compound. nih.govdurham.ac.uk The chlorine atom at the C-4 position is significantly more reactive towards nucleophiles than the one at the C-7 position. nih.gov

This differential reactivity allows for selective substitution. For instance, a novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives was synthesized by reacting 4,7-dichloroquinoline with 2-mercapto-4-methyl-5-thiazoleacetic acid. researchgate.netresearchgate.net This reaction exemplifies the introduction of a complex side chain containing an acetic acid moiety via substitution at the C-4 position. Similarly, various alcohols and amines have been shown to react with 4,7-dichloroquinoline to produce 4-alkoxy and 4-amino-7-chloroquinolines in high yields, often ranging from 81% to 99%. acs.org These reactions are typically carried out under heating in solvents like ethanol (B145695) or DMF. nih.gov The resulting functionalized quinolines can then be further elaborated to introduce the acetic acid group if not already present in the initial nucleophile.

Reactant 1Reactant 2Product TypeYield (%)Reference
4,7-dichloroquinolineAlcohols/Amines4-Alkoxy/Amino-7-chloroquinolines81-99 acs.org
4,7-dichloroquinolineBenzene-1,2-diamines4-Aminoquinolines78-81 nih.gov
4,7-dichloroquinolineAlkylamines (Microwave)4-Aminoquinolines80-95 nih.gov

Novel and Green Synthetic Chemistry Approaches for Quinoline Derivatives

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. For quinoline derivatives, this includes the adoption of microwave-assisted protocols and advanced catalytic strategies that reduce reaction times, energy consumption, and waste generation.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods. nih.gov These benefits include rapid and uniform heating, which leads to dramatically shorter reaction times, higher yields, and often cleaner reactions with fewer byproducts. nih.govlew.ro

The application of microwave technology has been successfully demonstrated for various quinoline syntheses. For example, in the preparation of certain 2-acetoxyquinoline derivatives, microwave irradiation reduced the reaction time from 4 hours under conventional reflux to just 15-35 minutes, while increasing yields from a 40-80% range to 60-100%. lew.ro Similarly, the Friedländer synthesis of quinolines has been efficiently performed under microwave conditions. jk-sci.commdpi.com Nucleophilic substitution reactions on 4,7-dichloroquinoline to produce 4-aminoquinolines also show significant improvement, with reactions reaching completion in shorter times and achieving yields between 80% and 95%. nih.gov

Table 2.1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinoline Derivatives lew.ro

Synthesis Step Conventional Heating Method Microwave-Assisted Method
N-Oxide Formation Time: 9-11 hoursYield: 38-67% Time: 30-40 minutesYield: 57-84%

| Rearrangement | Time: 4 hoursYield: 40-80% | Time: 15-35 minutesYield: 60-100% |

The development of novel catalysts has been instrumental in advancing quinoline synthesis, making the processes more efficient and environmentally benign. acs.org These strategies encompass a wide range of catalysts, including transition metals, metal-free catalysts, and nanocatalysts. nih.govnih.gov

Transition Metal Catalysis: Palladium, copper, rhodium, and ruthenium catalysts are widely used for constructing the quinoline scaffold. mdpi.comnumberanalytics.com They facilitate key steps such as C-H bond activation, cross-coupling reactions, and oxidative cyclizations, often under mild conditions. mdpi.com For example, rhodium-catalyzed cyclization between anilines and alkynyl esters provides an efficient route to quinoline carboxylates. mdpi.com

Metal-Free and Acid/Base Catalysis: To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. nih.gov Molecular iodine has been shown to be a highly efficient catalyst for the Friedländer annulation. organic-chemistry.org Simple Brønsted and Lewis acids, as well as bases, are also commonly used to promote condensation and cyclization steps. nih.gov The use of reusable solid acid catalysts like Nafion NR50 under microwave conditions represents a green approach to the Friedländer synthesis. mdpi.com

Nanocatalysis: Nanocatalysts are gaining prominence due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, and their potential for easy recovery and reuse. acs.orgnih.gov Various nanocatalysts, such as those based on TiO2 and magnetic Fe3O4 nanoparticles functionalized with acidic groups, have been effectively employed in one-pot protocols for quinoline synthesis, overcoming many drawbacks of traditional homogeneous catalysts. nih.govacs.orgnih.gov

Solvent-Free and Eco-Friendly Methodologies

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to minimize environmental impact by reducing the use of hazardous solvents, improving energy efficiency, and simplifying reaction procedures. semanticscholar.org Methodologies such as ultrasound and microwave-assisted synthesis have emerged as powerful tools in this endeavor, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comthieme-connect.deyoutube.com

Ultrasound irradiation has been effectively utilized in the synthesis of various 7-chloroquinoline (B30040) derivatives. mdpi.com This sonochemical approach enhances chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures, leading to accelerated reaction rates. mdpi.com For instance, the synthesis of new 7-chloroquinoline derivatives has been achieved with significantly reduced reaction times and increased yields under ultrasonic conditions. mdpi.com While direct solvent-free synthesis of this compound using these methods is not extensively documented, the successful application of ultrasound for related quinoline syntheses suggests its potential for a more environmentally friendly production of this key intermediate. mdpi.comtandfonline.com

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, offering rapid and efficient heating. thieme-connect.deyoutube.com This technique has been widely applied to the synthesis of quinoline-4-carboxylic acid derivatives. thieme-connect.de One-pot, three-component reactions under microwave irradiation, often using eco-friendly catalysts like p-toluenesulfonic acid, have been developed to produce these compounds with high yields and short reaction times, while avoiding the use of hazardous organic solvents. thieme-connect.de The principles of these microwave-assisted syntheses could be adapted for the preparation of this compound. Furthermore, solvent-free syntheses of quinoline derivatives have been achieved using solid supports or by reacting neat starting materials, often facilitated by microwave irradiation. youtube.com

Table 1: Comparison of Conventional and Eco-Friendly Synthesis Methods for Quinoline Derivatives
MethodologyKey FeaturesAdvantagesRelevant Citations
Ultrasound-Assisted SynthesisApplication of ultrasonic waves to promote chemical reactions.Reduced reaction times, increased yields, enhanced purity. mdpi.comtandfonline.com
Microwave-Assisted SynthesisUse of microwave irradiation for rapid and efficient heating.Significant reduction in reaction time, higher yields, potential for solvent-free conditions. thieme-connect.deyoutube.com
Solvent-Free SynthesisReactions conducted in the absence of a solvent, often on solid supports or with neat reactants.Reduced waste, simplified work-up, lower environmental impact. youtube.com

Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound

The chemical reactivity of this compound at both the acetic acid moiety and the quinoline ring system allows for extensive structural modifications, leading to a wide array of analogues and derivatives.

Derivatization at the Acetic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through esterification and amidation reactions. These transformations are crucial for creating compounds with altered physicochemical properties, such as solubility and bioavailability.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. The Fischer esterification, a classic method, utilizes an excess of alcohol and a strong acid catalyst. mdpi.com However, for more sensitive substrates or to achieve milder reaction conditions, coupling agents are often employed. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction at room temperature. organic-chemistry.orgmasterorganicchemistry.com A modified version of the Steglich esterification has been successfully used to synthesize novel derivatives from a similar acetic acid intermediate, highlighting its applicability. researchgate.net

Amidation reactions, forming an amide bond by reacting the carboxylic acid with an amine, are fundamental in medicinal chemistry. These reactions are typically mediated by coupling reagents to activate the carboxylic acid. Common coupling agents include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in combination with a catalyst like DMAP. durham.ac.ukresearchgate.net This method has been employed for the synthesis of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives and other related amides. researchgate.net The choice of amine allows for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships.

Table 2: Common Reagents for Esterification and Amidation of Carboxylic Acids
ReactionReagents and ConditionsKey FeaturesRelevant Citations
Esterification (Steglich)Alcohol, Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP)Mild conditions, suitable for sensitive substrates. organic-chemistry.orgmasterorganicchemistry.comresearchgate.net
AmidationAmine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), 4-(Dimethylamino)pyridine (DMAP)Widely applicable, good yields, mild conditions. durham.ac.ukresearchgate.net

Modifications and Substitutions on the Quinoline Ring System

The 7-chloroquinoline ring system is amenable to various modifications, primarily through nucleophilic and electrophilic substitution reactions, as well as modern cross-coupling methodologies. The chlorine atom at the 7-position is particularly susceptible to nucleophilic aromatic substitution. mdpi.com This reactivity allows for the introduction of various functional groups, such as thiourea (B124793) derivatives. mdpi.com

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic rings. Reactions such as the Suzuki-Miyaura coupling (using boronic acids), the Sonogashira coupling (using terminal alkynes), and the Buchwald-Hartwig amination (using amines) provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds at the chloro-substituted position of the quinoline ring. scienceopen.comnih.govnih.govresearchgate.netwikipedia.org These reactions have been successfully applied to various chloroquinoline derivatives, demonstrating the feasibility of introducing aryl, alkynyl, and amino substituents onto the quinoline scaffold. researchgate.netscienceopen.comnih.gov

Electrophilic substitution reactions on the quinoline ring are also possible, although the presence of the nitrogen atom deactivates the ring towards electrophilic attack. However, under specific conditions, reactions such as iodination at the C3 position can be achieved. mdpi.com

Table 3: Selected Reactions for Modification of the 7-Chloroquinoline Ring
Reaction TypeTypical ReagentsPosition of SubstitutionRelevant Citations
Nucleophilic Aromatic SubstitutionAmines, Thiols, AlkoxidesC7 (displacement of Cl) mdpi.com
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acids, Pd catalyst, BaseC7 nih.govwikipedia.org
Sonogashira CouplingTerminal Alkynes, Pd catalyst, Cu(I) cocatalyst, BaseC7 researchgate.netresearchgate.net
Buchwald-Hartwig AminationPrimary/Secondary Amines, Pd catalyst, Base, LigandC7 scienceopen.comnih.gov
Electrophilic Substitution (Iodination)N-Iodosuccinimide, Trifluoroperoxyacetic acidC3 mdpi.com

Hybrid Compound Synthesis Incorporating the 7-Chloroquinoline Moiety

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a widely used strategy in drug discovery. The 7-chloroquinoline moiety is a popular building block for the synthesis of such hybrid compounds. This compound and its derivatives can serve as valuable intermediates in the construction of these complex molecules.

For instance, the acetic acid derivative can be coupled with other heterocyclic systems to generate novel hybrid structures. The synthesis of 7-chloroquinoline-benzimidazole hybrids has been reported, where the 7-chloroquinoline core is linked to a benzimidazole (B57391) moiety through various linkers. mdpi.com In some synthetic routes, an aldehyde precursor, which can be derived from the corresponding carboxylic acid, is condensed with diamine precursors to form the benzimidazole ring. mdpi.com

Another approach involves the synthesis of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus linked to other pharmacologically active fragments. researchgate.net The synthesis of such hybrids often involves nucleophilic substitution at the C4 position of 4,7-dichloroquinoline, followed by further elaboration of the introduced side chain. While not directly starting from this compound, these synthetic strategies demonstrate the versatility of the 7-chloroquinoline scaffold in creating diverse hybrid molecules. The acetic acid moiety provides a convenient handle for linking to other molecular fragments through amide bond formation or other coupling reactions.

Structure Activity Relationship Sar Studies and Mechanistic Elucidation

Molecular Targets and Binding Interactions of 2-(7-Chloroquinolin-4-yl)acetic acid and its Analogues

The biological activity of this compound and its derivatives is dictated by their interactions with specific biomolecules. Research has identified several key molecular targets, including enzymes, receptors, and fundamental cellular processes like nucleic acid synthesis.

Enzyme Inhibition Mechanisms (e.g., Cytochrome bc1 complex, Falcipain-2)

Enzyme inhibition is a primary mechanism through which quinoline (B57606) derivatives exert their effects, particularly in antimicrobial contexts. beilstein-institut.delibretexts.org

Cytochrome bc1 complex: This complex is a vital component of the mitochondrial respiratory chain in many pathogenic eukaryotic microorganisms. nih.govlstmed.ac.uk Quinoline-based compounds, particularly those effective against malaria, can act as inhibitors of this complex. nih.gov They typically bind to one of two distinct sites: the ubiquinol (B23937) oxidation site (Qo) or the ubiquinone reduction site (Qi). lstmed.ac.uk For instance, the antimalarial drug atovaquone, which shares structural similarities with quinoline derivatives, binds to the Qo site, disrupting the electron transport chain and collapsing the mitochondrial membrane potential. nih.gov This inhibition of mitochondrial respiration is a key factor in the compound's antipathogenic activity.

Falcipain-2: This cysteine protease is crucial for the malaria parasite Plasmodium falciparum, as it is involved in the degradation of hemoglobin within the host's red blood cells. nih.govnih.gov Targeting Falcipain-2 with small molecule inhibitors is a significant strategy in antimalarial drug development. nih.gov Structurally diverse compounds, including those with quinoline scaffolds, have been investigated as potential inhibitors. researchgate.net The binding of these inhibitors can occur in the substrate-binding cleft of the enzyme, preventing its normal catalytic function and thereby starving the parasite of essential amino acids. nih.gov

Receptor Modulation (e.g., NMDA receptors for related compounds)

While direct modulation of N-methyl-D-aspartate (NMDA) receptors by this compound is not extensively documented, related quinoline and quinoxaline (B1680401) derivatives are known to interact with these receptors. nih.gov NMDA receptors are ion channels in the central nervous system crucial for synaptic plasticity and memory function. Certain quinoxaline derivatives act as competitive antagonists at the glutamate (B1630785) binding site on the NMDA receptor. nih.gov For example, some compounds show selectivity for specific subunit compositions of the receptor, such as GluN1/GluN2A over GluN1/GluN2B. nih.gov This modulation highlights the potential for the broader class of quinoline-containing compounds to influence neuronal signaling pathways.

Interference with Nucleic Acid and Protein Synthesis in Microbial Contexts

Quinolone antibiotics are well-known for their ability to interfere with nucleic acid synthesis, which is a primary mechanism of their antibacterial action. creative-biolabs.com They target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. creative-biolabs.com By binding to these enzymes, quinolones stabilize the enzyme-DNA complex, leading to double-stranded breaks in the bacterial chromosome. This damage triggers a cellular stress response and ultimately inhibits DNA replication and transcription, leading to cell death. creative-biolabs.com

Furthermore, some antimicrobial agents can inhibit protein synthesis by targeting the ribosome. For example, chloramphenicol (B1208) can inhibit the function of messenger RNA (mRNA) by competing for ribosomal binding sites, thus preventing the translation process. nih.gov While not a primary mechanism for all quinolines, interference with protein synthesis represents another potential avenue through which such compounds could exert antimicrobial effects, particularly when new template RNA is being deposited on ribosomes. nih.govmsu.edu RNA interference (RNAi), a process where small interfering RNAs (siRNA) target specific mRNA molecules for destruction, is another mechanism that regulates protein synthesis at the translational level. youtube.com

Quantitative and Qualitative Structure-Activity Relationship (QSAR/SAR) Analysis

QSAR and SAR studies are essential for optimizing the biological activity of lead compounds by systematically modifying their chemical structures. asianpubs.orgnih.govfrontiersin.org These analyses help in identifying the key structural features responsible for potency and selectivity. nih.govdntb.gov.ua

Impact of Substituent Position and Nature on Biological Activity

For quinoline-based compounds, the nature and position of substituents on the aromatic ring system and any side chains significantly influence their biological profile.

Substituents on the Quinoline Ring: Studies on 7-chloro-4-aminoquinoline derivatives have shown that steric, hydrophobic, and electronic factors play a crucial role in their antimalarial activity. asianpubs.org For instance, in a series of 2-aryl-quinoline-4-carboxylic acid derivatives investigated for antileishmanial activity, the addition of two chlorine atoms at the 6 and 8 positions of the quinoline core was explored to enhance binding affinity to the target enzyme, N-myristoyltransferase. frontiersin.org

Modifications to the Acetic Acid Side Chain: In arylalkanoic acids, a class to which this compound belongs, the acidic center is critical for activity. pharmacy180.com The activity is generally highest when the acidic group (like a carboxylic acid) is separated from the aromatic ring by a single carbon atom. pharmacy180.com Introducing a methyl group on this separating carbon atom often enhances anti-inflammatory activity in related NSAIDs like ibuprofen. pharmacy180.comorientjchem.org

The table below summarizes findings from various studies on related aryl propionic acid derivatives, demonstrating how different substituents affect anti-inflammatory activity.

Base CompoundSubstituent ModificationBiological Activity Outcome
Aryl Propionic AcidAcyl hydrazone derivativesMild to moderate analgesic activity
Oxaprozin (NSAID)N-acyl hydrazine (B178648) coupled with aromatic aldehydesMild to moderate anti-inflammatory activity (36% to 90% inhibition) orientjchem.org
FlurbiprofenSubstitution at the alpha positionRemoval of anti-COX activity researchgate.net
FlurbiprofenModifications at the terminal phenyl ringIncreased inhibitory potency on Aβ42 secretion researchgate.net

Pharmacophore Identification for Specific Biological Actions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. patsnap.comnih.govd-nb.info This abstract representation includes features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. d-nb.infonih.gov

Ligand-Based vs. Structure-Based Models: Pharmacophore models can be developed based on a set of known active ligands (ligand-based) when the target structure is unknown, or derived from the 3D structure of the biological target's binding site (structure-based). patsnap.comnih.gov

Application to Quinoline Derivatives: For antileishmanial 2-aryl-quinoline-4-carboxylic acid derivatives, pharmacophoric constraints were used in molecular docking simulations to assess binding to the target enzyme. frontiersin.org In the context of anticancer activity, pharmacophore models for quinoline derivatives targeting P-glycoprotein have been developed to predict inhibitory activity and guide the synthesis of new, more potent molecules. nih.gov These models typically highlight the importance of the quinoline nitrogen, the carboxylic acid group, and the spatial orientation of the aromatic systems for effective binding.

The table below illustrates the common features identified in pharmacophore models for various biological targets.

Pharmacophore FeatureDescriptionRelevance to Quinoline Derivatives
Hydrogen Bond AcceptorAn atom with a lone pair of electrons (e.g., O, N) that can accept a hydrogen bond.The nitrogen atom in the quinoline ring and the carbonyl oxygen of the acetic acid group often act as key hydrogen bond acceptors. nih.gov
Hydrogen Bond DonorAn atom (e.g., O, N) with an attached hydrogen atom that can be donated in a hydrogen bond.The hydroxyl group of the carboxylic acid is a critical hydrogen bond donor. nih.gov
Hydrophobic GroupA nonpolar region of the molecule, such as an alkyl or aryl group.The chloroquinoline ring itself is a significant hydrophobic feature that can engage in van der Waals interactions within a binding pocket. d-nb.info
Aromatic RingA planar, cyclic, conjugated system of atoms.The quinoline ring system can participate in π-π stacking or other aromatic interactions with amino acid residues like phenylalanine or tyrosine in the target protein. d-nb.info

Chirality and Stereochemical Influences on Activity

Chirality, or the "handedness" of a molecule, is a critical factor in pharmacology, as enantiomers of the same compound can exhibit markedly different biological activities and metabolic profiles. researchgate.netmdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. researchgate.net The parent compound, this compound, is achiral. However, the introduction of substituents to the acetic acid side chain can create a chiral center, leading to stereoisomers whose specific spatial arrangements can profoundly influence their biological efficacy.

While studies focusing specifically on the stereochemistry of this compound are not extensively detailed, research on closely related analogs underscores the importance of stereochemical configuration. For instance, in the synthesis of novel antimalarial agents, derivatives were prepared from the related compound 2-(7-chloroquinolin-4-ylthio)acetic acid. researchgate.net The synthesis specifically utilized L-amino acid methyl esters, resulting in derivatives with a defined (S)-configuration. researchgate.net This stereospecific synthesis approach is common in the development of quinoline-based agents, where it has been demonstrated that a particular enantiomer often possesses the desired therapeutic activity while the other may be less active or contribute to off-target effects. scispace.comnih.gov The deliberate creation of single-enantiomer compounds is a key strategy to optimize potency and improve the safety profile of chiral drugs. mdpi.com

Investigation of Cellular and Subcellular Mechanisms of Action

Induction of Apoptosis and Cell Cycle Modulation in Preclinical Models

The 7-chloroquinoline (B30040) scaffold is a core component of various molecules investigated for their anticancer properties, which often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. nih.govnih.gov Preclinical studies on derivatives of the 7-chloroquinoline nucleus have demonstrated significant cytotoxic effects against cancer cells, mechanistically linked to the modulation of key regulatory proteins.

A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives, which are structural analogs of this compound, were shown to possess antiproliferative activity by inducing apoptosis. nih.gov Similarly, a study on novel 7-chloroquinoline-1,2,3-triazoyl carboxamides found that specific compounds, namely QTCA-1 and QTCA-4, induced significant cell death in human bladder carcinoma (5637) cells. nih.gov The mechanism was identified as an arrest of the cell cycle in the G0/G1 phase, preventing the cells from progressing to the DNA synthesis (S) phase. nih.gov This cell cycle blockade was followed by the induction of apoptosis. Western blot analysis confirmed that these compounds modulated the expression of pro- and anti-apoptotic proteins, confirming their role in activating the apoptotic cascade. nih.gov

Table 1: Effects of 7-Chloroquinoline Derivatives on Bladder Cancer Cells

Compound Effect on Cell Cycle Apoptosis Induction
QTCA-1 Arrest in G0/G1 phase Confirmed
QTCA-4 Arrest in G0/G1 phase Confirmed

Data sourced from studies on human bladder carcinoma (5637) cell lines. nih.gov

These findings from related structures suggest that the 7-chloroquinoline moiety is a key pharmacophore for inducing cell cycle arrest and apoptosis in cancer cells, providing a strong rationale for the investigation of this compound and its own derivatives in oncology.

Disruption of Cell Migration and Proliferation Pathways

The ability of cancer cells to proliferate uncontrollably and migrate to distant sites is a hallmark of malignancy. mdpi.commdpi.com Quinoline derivatives have been a focus of research for their potential to inhibit these critical processes. nih.govnih.gov Studies on various quinoline-based compounds have shown potent in vitro antiproliferative activity against human solid cancer cell lines, including MCF-7 (breast cancer) and PA-1 (ovarian cancer). nih.gov

The mechanism behind this antiproliferative effect often involves the inhibition of signaling pathways that are essential for cell growth and division. mdpi.com For example, some quinoline-3-carboxylic acid derivatives have been specifically designed to enhance selectivity toward cancer cells, which often exist in a more acidic microenvironment. nih.gov This strategy aims to maximize the drug's concentration and activity within the tumor while minimizing effects on healthy tissues. nih.gov

Furthermore, the disruption of cell migration and invasion is another key therapeutic goal. This process is often mediated by enzymes known as matrix metalloproteinases (MMPs), which degrade the extracellular matrix, allowing cancer cells to move. nih.gov Research on other heterocyclic compounds has shown that inhibition of signaling cascades like the PI3K/AKT pathway can suppress the expression of these enzymes, thereby reducing the invasive potential of cancer cells. mdpi.com While direct studies on this compound are limited, the broader class of quinoline derivatives demonstrates a clear potential to disrupt fundamental pathways involved in cancer cell proliferation and metastasis.

Interference with Heme Detoxification Pathways (e.g., β-hematin formation)

The 7-chloro-4-aminoquinoline core is famously associated with antimalarial drugs that function by disrupting the parasite's heme detoxification process. nih.gov During its life cycle within red blood cells, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, which is biochemically equivalent to β-hematin. nih.govacs.org

Compounds based on the 7-chloroquinoline scaffold are known to accumulate in the parasite's acidic digestive vacuole and interfere with this polymerization process. By capping the growing hemozoin crystal, these drugs prevent further heme detoxification. The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. nih.gov

Research into derivatives of the closely related analog, 2-(7-chloroquinolin-4-ylthio)acetic acid, has provided direct evidence of this mechanism. In one study, five new (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives were synthesized and evaluated for their ability to inhibit β-hematin formation. researchgate.net Two of these compounds demonstrated significant inhibition, highlighting the efficacy of this molecular scaffold in targeting the heme detoxification pathway. researchgate.net

Table 2: Inhibition of β-Hematin Formation by 2-(7-Chloroquinolin-4-ylthio)acetic Acid Derivatives

Compound Amino Acid Moiety % Inhibition of β-Hematin Formation
Derivative 1 L-Alanine > 50%
Derivative 2 L-Valine < 50%
Derivative 3 L-Leucine > 50%
Derivative 4 L-Isoleucine < 50%
Derivative 5 L-Phenylalanine < 50%

Data represents the percentage of inhibition of β-hematin formation (%IβHF) by synthesized derivatives. researchgate.net

This strong inhibitory activity against β-hematin formation confirms that the 7-chloroquinoline core, even when modified into an acetic acid derivative, retains its ability to interfere with this essential parasite survival mechanism. researchgate.net

Preclinical Biological Activity Investigations Mechanistic and Efficacy in Models

In Vitro Efficacy Profiling in Disease Models

In vitro studies are crucial for the initial assessment of a compound's potential therapeutic efficacy at the cellular level. This involves testing the substance against disease models in a controlled laboratory setting.

Antimalarial Activity against Drug-Sensitive and Resistant Strains

No specific studies detailing the in vitro antimalarial activity of 2-(7-Chloroquinolin-4-yl)acetic acid against drug-sensitive or resistant strains of Plasmodium falciparum or other malaria-causing parasites were identified in the public domain. While the 7-chloroquinoline (B30040) core is a well-known scaffold for antimalarial drugs like chloroquine (B1663885), specific efficacy data, such as IC50 values for this particular acetic acid derivative, are not available in published research.

Anticancer Activity in Human Cancer Cell Lines

A comprehensive review of available literature did not yield specific data on the cytotoxic or anticancer effects of this compound against human cancer cell lines. There are no published studies presenting IC50 values or mechanistic evaluations for this compound in cancer research models.

Antimicrobial Activity against Bacterial and Fungal Pathogens

There is no specific information available in the scientific literature regarding the in vitro antimicrobial activity of this compound. Data, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against various bacterial and fungal pathogens, have not been reported.

In Vivo Efficacy Studies in Animal Models

In vivo studies in animal models are the next step after in vitro screening to understand a compound's efficacy, and mechanism within a whole living organism.

Parasitemia Suppression in Rodent Malaria Models

No published research was found that evaluates the efficacy of this compound in suppressing parasitemia in rodent models of malaria, such as those using Plasmodium berghei. Consequently, there is no available data on its in vivo antimalarial mechanism or efficacy.

Evaluation of Antitumor Effects in Xenograft Models

There are no available scientific reports on the evaluation of this compound for antitumor effects in xenograft models. Studies focusing on its ability to inhibit tumor growth or detailing its mechanistic outcomes in such in vivo cancer models have not been published.

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Settings

Comprehensive searches of scientific literature and research databases did not yield specific information regarding the discovery and validation of preclinical pharmacodynamic biomarkers for the compound this compound. Publicly available research does not detail any specific biomarkers that have been identified or validated to assess the biological activity or efficacy of this compound in preclinical models.

Pharmacodynamic biomarkers are crucial in drug development to provide evidence of a drug's mechanism of action and to establish a link between drug exposure and the biological response. The process typically involves identifying molecular or cellular changes that occur as a direct result of the drug interacting with its target. These biomarkers are then validated in preclinical models to ensure they are robust, reproducible, and accurately reflect the therapeutic or biological effect of the compound.

Given the absence of specific data for this compound, it is not possible to provide detailed research findings or data tables related to its pharmacodynamic biomarkers in a preclinical context. Further research and publication in this specific area would be required to elaborate on this aspect of its preclinical profile.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-(7-Chloroquinolin-4-yl)acetic acid, to the binding site of a target protein.

Molecular docking simulations are crucial for analyzing the specific interactions between a ligand and its protein target at the atomic level. This analysis helps in characterizing the binding site and understanding the molecular basis of the ligand's activity. For derivatives of the quinoline (B57606) scaffold, studies have identified several key types of non-covalent interactions that govern the stability of the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges. nih.govvolkamerlab.org

For instance, in studies of related 7-chloroquinoline (B30040) derivatives, the quinoline ring system has been shown to form significant π-π stacking interactions with aromatic residues of the target protein, such as tyrosine, phenylalanine, and tryptophan. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the carboxylic acid group of the title compound can serve as both a hydrogen bond donor and acceptor, forming critical connections with polar amino acid residues in the binding pocket. researchgate.net

An integrated in silico workflow, including inverse virtual screening (IVS), identified Leishmania major N-myristoyltransferase (LmNMT) as a potential high-affinity target for the closely related 2-aryl-quinoline-4-carboxylic acid scaffold. nih.gov The characterization of the binding site of LmNMT when complexed with these derivatives revealed key interactions that contribute to the stability of the complex.

Table 1: Predicted Ligand-Protein Interactions for Quinoline Derivatives with Target Enzymes
Compound ClassPotential TargetInteracting Amino Acid ResiduesType of InteractionReference
[(7-chloroquinolin-4-yl)amino]acetophenonesβ-hematinPorphyrin systemπ-π interaction, Hydrogen bonds (via water) nih.gov
2-aryl-quinoline-4-carboxylic acid derivativesLeishmania major N-myristoyltransferase (LmNMT)Not specifiedStable binding interactions nih.gov
Quinazolin-2,4-dione analoguesCOVID-19 Main Protease (Mpro)GLN127, LYS5, LYS137Hydrogen bond, Arene-cation interactions ekb.eg

A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score in units of kcal/mol. nih.gov This score estimates the free energy of binding, with lower (more negative) values indicating a stronger and more favorable interaction between the ligand and the protein. These predictions are instrumental in ranking potential drug candidates and prioritizing them for further experimental testing. ekb.eg

Simulations for 2-aryl-quinoline-4-carboxylic acid derivatives with LmNMT utilized multiple scoring functions to calculate an average affinity value, enhancing the reliability of the prediction. nih.gov The binding mode describes the specific conformation and orientation of the ligand within the protein's active site. Understanding the binding mode is essential, as it reveals which parts of the molecule are critical for interaction and where modifications can be made to improve affinity or selectivity. nih.gov For example, docking studies might reveal that the 7-chloro substituent on the quinoline ring of this compound fits into a specific hydrophobic pocket, while the acetic acid moiety forms hydrogen bonds with a key residue.

Table 2: Examples of Predicted Binding Affinities for Heterocyclic Compounds Against Protein Targets
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Quinazolin-2,4-dione analoguesCOVID-19 Mpro (PDB: 7bqy)-7.9 to -9.6 ekb.eg
N-m-tolyl-4-chlorophenoxyacetohydroxamic acidDNA octamer (PDB: 1XRW)-8.46 nih.gov
2-Aryl thiazolidine-4-carboxylic acid derivativesTEM-1 β-lactamase-6.8 to -8.5 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govresearchgate.net By correlating molecular descriptors (physicochemical properties) with activity, QSAR models can predict the activity of new, unsynthesized molecules. nih.gov

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. nih.gov For each compound, a variety of molecular descriptors are calculated, which can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). nih.govresearchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation that links these descriptors to the observed biological activity. researchgate.net

For heterocyclic compounds like quinoline derivatives, relevant descriptors often include those related to hydrophobicity (LogP), electronic properties (dipole moment, partial charges), and steric features (molecular volume, surface area). nih.gov A robust QSAR model must be rigorously validated to ensure its predictive power. researchgate.net In a study on quinazolinone derivatives with antitumor activity, a 3D-QSAR model was constructed to guide future structural modifications. rsc.org

Table 3: Common Molecular Descriptors Used in QSAR Modeling
Descriptor CategoryExamplesInformation Provided
Constitutional (1D)Molecular Weight, Atom Count, Rotatable Bond CountMolecular size and flexibility
Topological (2D)Wiener Index, Kier & Hall Connectivity IndicesMolecular branching and connectivity
Geometric (3D)Molecular Surface Area, Molecular VolumeMolecular shape and size
Physicochemical (1D/2D/3D)LogP, Molar Refractivity, Dipole Moment, Polar Surface AreaHydrophobicity, polarizability, electronic distribution

Once a predictive QSAR model is established and validated, it becomes a powerful tool for lead optimization and the design of new analogs. ijddd.comnih.gov Researchers can use the model to predict the activity of virtual compounds before undertaking their chemical synthesis, which is both time-consuming and resource-intensive. nih.gov This allows for the screening of large virtual libraries to identify the most promising candidates. nih.gov

The QSAR model provides insights into which structural features are positively or negatively correlated with biological activity. researchgate.net For example, a model might indicate that increasing hydrophobicity in a specific region of the this compound molecule enhances its activity, while adding a bulky group at another position is detrimental. This knowledge directly guides medicinal chemists in designing new analogs with improved potency. nih.govscienceopen.com For instance, a 3D-QSAR study on quinazolinone derivatives successfully identified a compound with a 2-fluorobenzoyl group as a promising lead for developing novel antitumor agents. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ethz.ch For a ligand-protein complex, MD simulations provide detailed information about the flexibility of the ligand and protein, the stability of their interactions, and the conformational changes that may occur upon binding. nih.gov

MD simulations of 2-aryl-quinoline-4-carboxylic acid derivatives bound to LmNMT demonstrated the stable binding of these compounds, confirming the initial docking predictions. nih.gov Such simulations can reveal that the ligand remains securely in the binding pocket throughout the simulation time, and that key interactions, such as specific hydrogen bonds, are maintained. The stability of the complex is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the complex has reached a state of equilibrium and the binding is stable. These simulations offer a more dynamic and realistic view of the binding event compared to the static picture provided by molecular docking. ethz.chchemrxiv.org

Table 4: Key Parameters Analyzed in Molecular Dynamics Simulations
ParameterDescriptionIndication of Stability
Root-Mean-Square Deviation (RMSD)Measures the average deviation of atomic positions between the simulated structure and a reference structure over time.A low, plateauing RMSD value suggests the system is stable and has reached equilibrium.
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms around their average position.Highlights flexible or rigid regions of the protein and ligand. Low fluctuation in the binding site indicates stable ligand binding.
Hydrogen Bond AnalysisMonitors the formation and breaking of hydrogen bonds between the ligand and protein over the simulation.The consistent presence of key hydrogen bonds indicates their importance for the stability of the complex.
Radius of Gyration (Rg)Measures the compactness of the protein structure.A stable Rg value suggests the protein's overall folding remains intact and stable upon ligand binding.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity

Theoretical studies employing quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in understanding the electronic structure, reactivity, and potential applications of molecules. These computational methods can provide valuable insights into parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for predicting a compound's behavior in chemical reactions and biological systems.

However, a detailed investigation of the available scientific literature indicates a lack of published research specifically applying these computational methods to this compound. While numerous studies have utilized DFT to characterize other quinoline derivatives, the specific electronic and reactivity parameters for the title compound have not been reported.

Future computational studies on this compound would be necessary to generate the data required for a thorough analysis of its electronic properties and reactivity. Such research would likely involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand its electronic excitation properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping: To identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack.

Mulliken Population Analysis: To determine the partial charges on individual atoms, providing insight into the molecule's polarity and intermolecular interactions.

Without such dedicated studies, any discussion on the specific quantum chemical properties of this compound would be purely speculative.

Advanced Analytical Methodologies in Research of 2 7 Chloroquinolin 4 Yl Acetic Acid

Chromatographic Techniques for Purification and Analysis of Synthesized Compounds

Chromatography is an indispensable tool in the study of 2-(7-chloroquinolin-4-yl)acetic acid, enabling both the purification of the compound from reaction mixtures and the real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of this compound and related compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase.

The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient elution using a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water. sielc.comnih.gov To ensure the carboxylic acid functional group is in its protonated form and to improve peak shape, an acid modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.comnih.gov Detection is typically carried out using a UV detector, as the quinoline (B57606) ring system exhibits strong absorbance in the UV region. The purity of the final compound is assessed by the presence of a single, sharp peak in the chromatogram.

Table 1: Representative HPLC Parameters for Analysis of Quinoline Carboxylic Acids

Parameter Typical Condition Purpose
Column Reversed-phase C18, 5 µm Separation based on hydrophobicity
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid Elution of the analyte from the column
Elution Gradient To separate compounds with a range of polarities
Flow Rate 1.0 mL/min Controls the speed of the separation
Detection UV at 254 nm To detect the quinoline chromophore
Injection Volume 10 µL Introduction of the sample into the system

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used to monitor the progress of the synthesis of this compound. walisongo.ac.id By spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel), chemists can track the consumption of starting materials and the formation of the product over time.

A suitable mobile phase, or eluent, is chosen to achieve good separation between the reactants and products. Common solvent systems for quinoline derivatives include mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or acetone. nih.gov The ratio of these solvents is adjusted to optimize the separation.

After the TLC plate is developed, the separated spots are visualized. Since quinoline derivatives are often UV-active due to their conjugated aromatic system, they can be easily seen under a UV lamp (254 nm). silicycle.com Alternatively, various chemical stains can be used for visualization. An iodine chamber can be employed, which often reveals organic compounds as brown spots. fiu.edu More specific stains like p-anisaldehyde or phosphomolybdic acid can also be used, which react with certain functional groups to produce colored spots upon heating. fiu.edu The relative retention factor (Rf) values of the spots for the starting materials and the product provide a clear indication of the reaction's progression.

Table 2: Common TLC Systems for Monitoring Quinoline Synthesis

Component Typical System Application
Stationary Phase Silica Gel 60 F254 Adsorbent for separation
Mobile Phase Hexane/Ethyl Acetate (e.g., 3:1 v/v) Eluent to move the components up the plate
Visualization UV light (254 nm), Iodine vapor, p-Anisaldehyde stain Methods to make the separated spots visible

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are powerful tools for the unambiguous determination of the chemical structure of this compound and for gaining insights into reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, including this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals in the molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals are expected for the protons on the quinoline ring and the methylene (B1212753) protons of the acetic acid side chain. The aromatic region will show characteristic splitting patterns for the protons at positions 2, 3, 5, 6, and 8 of the 7-chloroquinoline (B30040) core.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum will show signals for the carbons of the quinoline ring and the carbonyl and methylene carbons of the acetic acid moiety.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR signals.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It is invaluable for establishing the connectivity of protons within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule, for instance, connecting the methylene protons of the acetic acid side chain to the C4 carbon of the quinoline ring.

Table 3: Expected NMR Chemical Shift Ranges for this compound

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Quinoline Aromatic Protons 7.0 - 9.0
Acetic Acid CH₂ ~3.5 - 4.5
Carboxylic Acid OH 10.0 - 13.0 (broad)
¹³C Quinoline Aromatic Carbons 115 - 150
Acetic Acid CH₂ ~30 - 45
Carboxylic Acid C=O 170 - 180

Mass Spectrometry (MS, LC-MS/MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns for structural confirmation.

MS (Mass Spectrometry): In its basic form, MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The presence of a chlorine atom is often indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak in an approximate 3:1 ratio.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After separation by LC, the parent ion of interest is selected and fragmented. The resulting daughter ions provide valuable structural information. For quinoline-4-carboxylic acids, common fragmentation pathways include the loss of the carboxylic acid group (-COOH, 45 Da) and the subsequent loss of HCN (27 Da) from the quinoline ring. chempap.org

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a powerful tool for confirming the identity of the synthesized this compound, as the measured mass will be very close to the calculated theoretical mass for the chemical formula C₁₁H₈ClNO₂.

Table 4: Key Mass Spectrometry Data for this compound

Technique Information Obtained Expected Observation for C₁₁H₈ClNO₂
MS Molecular Weight and Isotopic Pattern Molecular ion peaks corresponding to the molecular weight with a characteristic 3:1 isotopic pattern for chlorine.
LC-MS/MS Fragmentation Pattern Loss of COOH (45 Da), followed by loss of HCN (27 Da).
HRMS Exact Mass and Elemental Formula Measured mass will be very close to the calculated mass of 221.0243 for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the presence of key functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds can be identified. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group and the substituted quinoline ring.

A study on the vibrational spectra of the closely related 7-chloro-4-hydroxy-3-quinolinecarboxylic acid provides insight into the expected peak locations. iosrjournals.org The most prominent features in the IR spectrum of this compound would include:

A broad O-H stretching band for the carboxylic acid, typically in the region of 3300-2500 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually appearing around 1700 cm⁻¹.

C=C and C=N stretching vibrations from the quinoline aromatic ring in the 1600-1450 cm⁻¹ region.

A C-Cl stretching vibration, which is expected at lower wavenumbers.

Table 5: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Bond Vibration Functional Group
3300-2500 O-H stretch (broad) Carboxylic Acid
~1700 C=O stretch (strong) Carboxylic Acid
1600-1450 C=C and C=N stretch Quinoline Ring
Below 800 C-Cl stretch Chloro-substituent

Bioanalytical Methodologies for Quantitation in Preclinical Research Matrices

The quantitative determination of this compound and its metabolites in complex biological matrices is fundamental to understanding its pharmacokinetic and pharmacodynamic profile in preclinical research. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary analytical technique for this purpose, offering high sensitivity and selectivity. semanticscholar.orgnih.gov The development of robust bioanalytical methods requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to ensure reliable data for pharmacokinetic modeling and metabolic profiling. nih.govmdpi.com

Analysis of Compound Interactions in Biological Systems

Understanding the interactions of this compound with biological macromolecules, particularly proteins, is essential for elucidating its mechanism of action and potential off-target effects. Various bioanalytical techniques can be employed to study these interactions, providing data on binding affinity, kinetics, and the specific molecular targets of the compound.

Research on structurally related quinoline carboxylic acids has demonstrated their potential to interact with specific proteins. For instance, certain derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a protein implicated in various cellular processes. researchgate.netnih.gov Similarly, other quinoline-carboxylic acids have been shown to inhibit the binding of insulin-like growth factor (IGF) to IGF-binding proteins. These studies often utilize a range of biochemical and biophysical assays to characterize the interactions.

Commonly used methods to investigate compound-protein interactions include:

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.

Surface Plasmon Resonance (SPR): A label-free technique for real-time monitoring of binding interactions between two molecules.

Isothermal Titration Calorimetry (ITC): Measures the heat change that occurs when two molecules interact, providing information on binding affinity, stoichiometry, and thermodynamics.

Affinity Chromatography: Involves immobilizing a binding partner (e.g., a protein) on a chromatographic support to capture the compound of interest from a complex mixture.

The results from these assays are typically expressed as binding affinity constants (e.g., Kd, Ki) or as the concentration of the compound that produces a 50% inhibition of a biological response (IC50).

The following table provides an illustrative example of the type of data that could be generated from studying the interaction of this compound with a hypothetical protein target.

Disclaimer: The following table is a hypothetical representation of data and is for illustrative purposes only. The protein targets and binding values are not based on experimental data for this compound.

Table 3: Illustrative Protein Binding Profile for this compound

Protein TargetAssay TypeBinding Affinity MetricValue (µM)
Protein Kinase XEnzymatic AssayIC505.2
Receptor YSurface Plasmon Resonance (SPR)Kd12.8
Transporter ZCell-based Uptake AssayKi8.1

Future Directions and Emerging Research Avenues for 2 7 Chloroquinolin 4 Yl Acetic Acid and Its Class

Exploration of Novel Therapeutic Areas Based on Mechanistic Understanding

While quinoline (B57606) derivatives have a well-established history in the treatment of malaria, current research is aggressively expanding their therapeutic applications into other areas, most notably oncology. nih.govchemscene.com The unique chemical structure of the quinoline nucleus provides a critical foundation for drug discovery, with numerous derivatives being investigated for their anticancer properties. mdpi.comchemscene.com These compounds have been shown to induce apoptosis, inhibit angiogenesis, and cause cell cycle arrest in various cancer cell lines. nih.gov

Recent studies have highlighted the potential of quinoline-based compounds as kinase inhibitors, which are crucial in cancer therapy. jddtonline.info Several FDA-approved drugs containing the quinoline scaffold are already in clinical use for treating cancer. nih.gov The exploration of quinoline derivatives extends to their potential as treatments for neurological disorders, where they have shown promise in reducing inflammation and preventing cell damage in the brain. nih.gov Further mechanistic studies are crucial to fully understand how compounds like 2-(7-chloroquinolin-4-yl)acetic acid interact with biological targets, which will pave the way for their development in these new therapeutic areas. mdpi.com

Table 1: Investigational Therapeutic Areas for Quinoline Derivatives

Therapeutic Area Mechanism of Action/Target
Oncology Kinase inhibition, Apoptosis induction, Anti-angiogenesis
Neurological Disorders Anti-inflammatory, Neuroprotective
Infectious Diseases Antimicrobial, Antiviral, Antiparasitic

Integration with Advanced Drug Delivery System Research (e.g., Nanoparticles, Liposomes for targeted research delivery)

A significant hurdle in the clinical application of some quinoline derivatives is their potential for toxicity and issues with bioavailability. nih.govnih.gov Advanced drug delivery systems offer a promising solution to these challenges. By encapsulating quinoline compounds within nanocarriers like nanoparticles and liposomes, it is possible to enhance their delivery to target tissues while minimizing off-target effects. frontiersin.orgdntb.gov.ua

For instance, nanoparticle-based systems can improve the transport and release of active compounds across biological barriers. nih.gov One study demonstrated that incorporating a 7-chloroquinoline (B30040) derivative into polycaprolactone (B3415563) nanoparticles resulted in a system with prolonged release and a safer cytotoxic profile compared to the free drug. nih.govnih.gov Liposomes, which are lipid-based nanocarriers, have also been successfully used to encapsulate chloroquine (B1663885), a related quinoline compound, leading to improved cell viability in model immune cells. mdpi.com These delivery systems can be further engineered for targeted delivery by attaching specific ligands to their surface that recognize and bind to receptors overexpressed on diseased cells. frontiersin.org While specific research on the formulation of this compound into such advanced delivery systems is not yet widely published, this remains a critical and promising avenue for future investigation.

Development of Multi-Targeting Ligands and Polypharmacology Approaches

The traditional "one-target, one-molecule" paradigm in drug discovery is increasingly being replaced by a multi-target approach, particularly for complex multifactorial diseases like cancer and neurodegenerative disorders. bldpharm.comontosight.ai The concept of multi-target-directed ligands (MTDLs) involves designing single molecules that can interact with multiple biological targets simultaneously. bldpharm.comontosight.ai This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.

The quinoline scaffold is well-suited for the development of MTDLs due to its ability to be extensively functionalized. mdpi.com By combining the quinoline core with other pharmacophores, researchers can create hybrid molecules with a broader spectrum of activity. For example, MTDLs incorporating a quinoline moiety have been designed to inhibit both cholinesterases and monoamine oxidases, which are key targets in the treatment of Alzheimer's disease. bldpharm.com This strategy of hitting multiple sensitive nodes within a disease network is a promising future direction for the development of next-generation therapeutics based on the this compound scaffold. matrix-fine-chemicals.com

Chemical Biology Applications: Probe Development and Target Identification

Chemical biology tools are essential for elucidating the mechanisms of action of bioactive compounds and identifying their molecular targets. While specific chemical probes derived from this compound have not been extensively reported, the broader class of quinoline derivatives is being utilized in this area. These derivatives can be modified to create probes for techniques such as activity-based protein profiling (ABPP), which can help in the identification of novel cellular targets.

Target identification is a critical step in drug discovery, and several in silico and experimental methods are employed for this purpose. Inverse virtual screening, for example, uses a molecule of interest as a "bait" to search for potential protein targets. This approach has been successfully used to identify putative targets for other 2-aryl-quinoline-4-carboxylic acid derivatives. The development of chemical probes based on the this compound structure would be a valuable future endeavor to uncover its specific biological targets and pathways.

Computational-Guided Design and Synthesis of Next-Generation Analogues

Computational methods, often referred to as in silico approaches, are playing an increasingly important role in modern drug discovery. These techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, allow for the rational design and optimization of new drug candidates.

For quinoline derivatives, computational studies have been instrumental in designing novel compounds with enhanced biological activity and improved pharmacokinetic profiles. For example, 3D-QSAR models have been used to analyze the structure-activity relationships of quinoline-based compounds with anti-gastric cancer activity, leading to the design of new, more potent analogues. nih.gov These in silico tools can predict how a molecule will bind to its target protein, and how it will be absorbed, distributed, metabolized, and excreted by the body. The application of these computational methods to this compound will undoubtedly accelerate the discovery and development of next-generation analogues with superior therapeutic properties.

Challenges and Opportunities in Quinoline-Based Academic Research

Despite the immense potential of quinoline-based compounds, several challenges remain in their journey from the laboratory to the clinic. nih.govnih.gov A primary concern is the potential for toxicity and adverse side effects, which has led to a significant failure rate of quinoline derivatives in clinical trials. nih.gov Poor bioavailability is another common issue that needs to be addressed through medicinal chemistry optimization and advanced formulation strategies. nih.gov

However, these challenges also present significant opportunities for innovation. There is a growing need for the development of novel synthetic methods that are more efficient and environmentally friendly. nih.gov The vast chemical space of quinoline derivatives remains largely unexplored, offering endless possibilities for the discovery of new bioactive molecules. nih.gov Furthermore, the increasing understanding of disease biology is opening up new avenues for the application of quinoline-based compounds in a wide range of therapeutic areas. mdpi.com Continued interdisciplinary collaboration between chemists, biologists, and computational scientists will be key to unlocking the full therapeutic potential of this compound and the broader class of quinoline derivatives.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Chloroquine
4-((7-chloroquinolin-4-yl)amino)phenol

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(7-Chloroquinolin-4-yl)acetic acid, and how do reaction conditions (e.g., solvent, catalyst) influence yield and purity?

  • Methodology : The synthesis typically involves coupling 7-chloroquinoline-4-amine with acetic acid derivatives via nucleophilic substitution or amidation. For example, a stepwise approach may include:

  • Step 1 : Activation of the carboxylic acid group using coupling agents like EDC/HOBt.
  • Step 2 : Reaction with 7-chloroquinoline derivatives under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
  • Step 3 : Purification via column chromatography or recrystallization.
    • Reaction solvents (e.g., DMF, THF) and temperature (50–80°C) significantly impact yield. Evidence from chloroquinoline-acetamide hybrids suggests that optimized conditions can achieve >80% purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound derivatives?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR can confirm quinoline ring protons (δ 8.5–9.0 ppm) and the acetic acid moiety (δ 3.5–4.0 ppm for CH2_2).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C11H _{11}H _9ClNOClNO _2 ,expected[M+H], expected [M+H] ^+ $ = 232.0372).
  • FT-IR : Peaks at ~1700 cm1^{-1} confirm the carbonyl group.
    • Cross-validation with computational modeling (e.g., DFT) resolves ambiguities in spectral assignments .

Q. How can researchers assess the purity of this compound in complex mixtures?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30). Compare retention times against standards.
  • TLC : Silica gel plates with ethyl acetate/hexane (1:1) as eluent; Rf_f ≈ 0.4–0.5.
  • Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved during structural characterization?

  • Methodology :

  • X-ray Diffraction : Resolves crystal packing effects that may distort NMR signals. For example, hydrogen-bonding interactions (e.g., N–H···O) observed in X-ray data (bond lengths ~1.8–2.2 Å) can explain anomalous NMR shifts .
  • Dynamic NMR : Investigates conformational flexibility causing signal splitting.
  • Computational Tools : Use Gaussian or ORCA to simulate NMR chemical shifts under different conformations .

Q. What strategies optimize the scalability of this compound synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for stereocontrol.
  • Flow Chemistry : Continuous reactors reduce side reactions and improve heat management.
  • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Q. What experimental approaches are recommended to study the biological activity of this compound derivatives (e.g., antiparasitic mechanisms)?

  • Methodology :

  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} against target enzymes (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) .
  • Cellular Uptake : Use fluorescently tagged derivatives and confocal microscopy to track localization.
  • Molecular Docking : Simulate binding modes with target proteins (e.g., PfDHODH) using AutoDock Vina .
  • Solubility Optimization : Adjust formulations using co-solvents (e.g., DMSO for in vitro studies) or liposomal encapsulation for in vivo models .

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